molecular formula C24H23FN4O3 B2693835 Methyl 4-(1-(6-(4-fluorophenyl)pyridazin-3-yl)piperidine-3-carboxamido)benzoate CAS No. 1105232-60-7

Methyl 4-(1-(6-(4-fluorophenyl)pyridazin-3-yl)piperidine-3-carboxamido)benzoate

Cat. No.: B2693835
CAS No.: 1105232-60-7
M. Wt: 434.471
InChI Key: XGZCFNMPOMYJCQ-UHFFFAOYSA-N
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Description

Methyl 4-(1-(6-(4-fluorophenyl)pyridazin-3-yl)piperidine-3-carboxamido)benzoate is a useful research compound. Its molecular formula is C24H23FN4O3 and its molecular weight is 434.471. The purity is usually 95%.
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Biological Activity

Methyl 4-(1-(6-(4-fluorophenyl)pyridazin-3-yl)piperidine-3-carboxamido)benzoate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article discusses its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described by its molecular formula C24H23FN4O3C_{24}H_{23}FN_{4}O_{3} and a molecular weight of approximately 434.5 g/mol. Its detailed structural representation includes a pyridazine ring, a piperidine moiety, and a benzoate group, which are critical for its biological interactions.

PropertyValue
Molecular Formula C24H23FN4O3
Molecular Weight 434.5 g/mol
CAS Number 1105232-40-3

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit several enzymes involved in metabolic pathways, which may contribute to its anticancer properties.
  • Receptor Modulation : It may act on specific receptors, influencing cellular signaling pathways that regulate cell proliferation and apoptosis.
  • Antimicrobial Activity : Preliminary studies suggest that it possesses antimicrobial properties, potentially through the inhibition of bacterial enzymes.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For example, studies have demonstrated that derivatives with similar structures can induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo models.

A relevant study reported that a related compound showed enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard chemotherapeutic agents like bleomycin . The mechanism involved the induction of apoptosis through mitochondrial pathways.

Neuroprotective Effects

Pyridazine derivatives have also been investigated for their neuroprotective effects. Some studies suggest that these compounds may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to neurodegenerative diseases such as Alzheimer's. This inhibition could enhance cholinergic transmission and provide symptomatic relief in Alzheimer's patients.

Case Studies and Research Findings

  • Cytotoxicity Assays : In vitro assays have shown that this compound exhibits cytotoxic effects on various cancer cell lines, including breast and lung cancer cells.
  • Mechanistic Studies : Detailed mechanistic studies revealed that the compound affects cell cycle progression, leading to G2/M phase arrest in cancer cells. This was correlated with increased expression of cell cycle inhibitors .
  • In Vivo Efficacy : Animal model studies demonstrated that administration of the compound significantly reduced tumor size in xenograft models, supporting its potential as an anticancer agent.

Properties

IUPAC Name

methyl 4-[[1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-3-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN4O3/c1-32-24(31)17-6-10-20(11-7-17)26-23(30)18-3-2-14-29(15-18)22-13-12-21(27-28-22)16-4-8-19(25)9-5-16/h4-13,18H,2-3,14-15H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGZCFNMPOMYJCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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